molecular formula C13H20OS B6172513 2,5-di-tert-butylthiophene-3-carbaldehyde CAS No. 41443-84-9

2,5-di-tert-butylthiophene-3-carbaldehyde

Cat. No. B6172513
CAS RN: 41443-84-9
M. Wt: 224.4
InChI Key:
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Description

2,5-Di-tert-butylthiophene-3-carbaldehyde (DTBC) is a relatively new and promising chemical compound that has been studied for its potential applications in the scientific and medical fields. The compound is a thiophene-based carbaldehyde, which is a type of organic compound with a carbonyl group located at the end of a hydrocarbon chain. It has been found to have a variety of beneficial properties, including antioxidant, antibacterial, and anti-inflammatory activities.

Scientific Research Applications

2,5-di-tert-butylthiophene-3-carbaldehyde has a wide range of potential applications in the scientific and medical fields. It has been studied for its antioxidant, antibacterial, and anti-inflammatory activities. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in laboratory experiments. Additionally, 2,5-di-tert-butylthiophene-3-carbaldehyde has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease, due to its ability to reduce neuronal cell death.

Mechanism of Action

The mechanism of action of 2,5-di-tert-butylthiophene-3-carbaldehyde is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory substances. Additionally, it has been shown to inhibit the formation of reactive oxygen species, which are known to be involved in the development of various diseases.
Biochemical and Physiological Effects
2,5-di-tert-butylthiophene-3-carbaldehyde has been shown to have a variety of beneficial biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which can lead to the development of various diseases. Additionally, it has been shown to inhibit the growth of cancer cells in laboratory experiments. It has also been found to have neuroprotective effects, as it has been shown to reduce neuronal cell death in animal models.

Advantages and Limitations for Lab Experiments

The main advantages of using 2,5-di-tert-butylthiophene-3-carbaldehyde in laboratory experiments are its relatively low cost and availability. Additionally, it has been found to be relatively safe and non-toxic, making it suitable for use in a wide range of experiments. The main limitation of using 2,5-di-tert-butylthiophene-3-carbaldehyde in laboratory experiments is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

The potential applications of 2,5-di-tert-butylthiophene-3-carbaldehyde are still being explored. Future research could focus on further elucidating its mechanism of action, as well as exploring its potential use in the treatment of various diseases. Additionally, further research could focus on exploring its potential use in the development of new drugs or other therapeutic agents. Additionally, further research could focus on exploring its potential use in the development of new materials and technologies. Finally, further research could focus on exploring its potential use in the development of new diagnostic and imaging techniques.

Synthesis Methods

2,5-di-tert-butylthiophene-3-carbaldehyde can be synthesized using a variety of methods, including an oxidation reaction of a thiophene-2-carboxylic acid and a Grignard reagent. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, and the resulting product is a yellow-colored liquid. It can also be synthesized through the reaction of a thiophene-2-carboxylic acid and a sulfonium salt.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,5-di-tert-butylthiophene-3-carbaldehyde can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "2,5-di-tert-butylthiophene", "2-bromo-3-methylbutanal", "Sodium hydride (NaH)", "Dimethylformamide (DMF)", "Acetic acid", "Hydrochloric acid (HCl)", "Sodium chloride (NaCl)", "Sodium sulfate (Na2SO4)", "Ethyl acetate", "Methanol" ], "Reaction": [ "Step 1: Bromination of 2,5-di-tert-butylthiophene with bromine in acetic acid to yield 2-bromo-5-tert-butylthiophene", "Step 2: Alkylation of 2-bromo-5-tert-butylthiophene with 2-bromo-3-methylbutanal in the presence of NaH and DMF to yield 2-(3-methylbutyl)-5-tert-butylthiophene", "Step 3: Oxidation of 2-(3-methylbutyl)-5-tert-butylthiophene with NaClO in the presence of acetic acid to yield 2-(3-methylbutyl)-5-tert-butylthiophene-3-carboxylic acid", "Step 4: Esterification of 2-(3-methylbutyl)-5-tert-butylthiophene-3-carboxylic acid with methanol and HCl to yield 2-(3-methylbutyl)-5-tert-butylthiophene-3-carboxylic acid methyl ester", "Step 5: Reduction of 2-(3-methylbutyl)-5-tert-butylthiophene-3-carboxylic acid methyl ester with NaBH4 in the presence of methanol to yield 2-(3-methylbutyl)-5-tert-butylthiophene-3-carbinol", "Step 6: Oxidation of 2-(3-methylbutyl)-5-tert-butylthiophene-3-carbinol with NaClO in the presence of acetic acid to yield 2,5-di-tert-butylthiophene-3-carbaldehyde", "Step 7: Purification of the product by extraction with ethyl acetate and drying over Na2SO4" ] }

CAS RN

41443-84-9

Product Name

2,5-di-tert-butylthiophene-3-carbaldehyde

Molecular Formula

C13H20OS

Molecular Weight

224.4

Purity

95

Origin of Product

United States

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